
Z-D-Dbu(Boc)-OH
Übersicht
Beschreibung
The compound “Z-D-Dbu(Boc)-OH” is a derivative of 3,4-diaminobutyric acid. It is a protected amino acid used in peptide synthesis. The compound is characterized by the presence of a benzyloxycarbonyl (Z) group and a tert-butoxycarbonyl (Boc) group, which protect the amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Z-D-Dbu(Boc)-OH” typically involves the protection of the amino groups of 3,4-diaminobutyric acid. The benzyloxycarbonyl (Z) group is introduced to protect the amino group at the 3-position, while the tert-butoxycarbonyl (Boc) group protects the amino group at the 4-position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions.
Industrial Production Methods
Industrial production of “this compound” follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
Boc Group Removal
The tert-butyloxycarbonyl (Boc) group is cleaved under strong acidic conditions :
- Trifluoroacetic acid (TFA) : 95% TFA in dichloromethane (DCM) for 30–60 min at 25°C quantitatively removes Boc without affecting the Z group .
- HCl/Dioxane : 4 M HCl in dioxane (1–2 h, 25°C) is an alternative for acid-sensitive peptides .
Z Group Removal
The benzyloxycarbonyl (Z) group requires catalytic hydrogenolysis or HBr/AcOH :
- H₂/Pd-C : 10% Pd/C under H₂ (1 atm) in methanol/ethyl acetate (2–4 h, 25°C) .
- HBr in AcOH : 33% HBr in glacial acetic acid (30 min, 0°C) achieves rapid cleavage but may induce aspartimide formation in adjacent residues .
Deprotection Conditions Comparison
Protecting Group | Reagent | Time | Temperature | Compatibility |
---|---|---|---|---|
Boc | 95% TFA/DCM | 30–60 min | 25°C | Z group stable |
Z | H₂/Pd-C | 2–4 h | 25°C | Boc group stable |
Coupling Reactions
Z-D-Dbu(Boc)-OH participates in solid-phase peptide synthesis (SPPS) via carbodiimide or phosphonium reagents:
- T3P®/DIPEA : Propylphosphonic anhydride (T3P®) with N,N-diisopropylethylamine (DIPEA) in DMF achieves >99% coupling efficiency in 5–10 min .
- HOBt/DIC : 1-Hydroxybenzotriazole (HOBt) with diisopropylcarbodiimide (DIC) minimizes racemization during fragment condensation .
Coupling Efficiency with Common Reagents
Reagent System | Solvent | Coupling Time | Yield (%) | Racemization Risk |
---|---|---|---|---|
T3P®/DIPEA | DMF | 5–10 min | >99 | Low |
HOBt/DIC | DCM | 30–60 min | 95–98 | Moderate |
Aspartimide Formation
Exposure to piperidine or prolonged basic conditions during Z group removal can induce aspartimide formation at the β-carboxy group . Mitigation strategies include:
- Using dipropylamine (DPA) instead of piperidine for Fmoc-like deprotection (reduces aspartimide by >90%) .
- Adding 0.1 M Oxyma Pure® to suppress base-mediated cyclization .
Lactamization
The free γ-amino group (post-Boc deprotection) may react with the β-carboxylic acid, forming a 5-membered lactam . This is minimized by:
- Low-temperature protocols (0–4°C during deprotection) .
- In situ activation of the carboxylic acid to prevent undesired nucleophilic attack .
Stability and Storage
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Z-D-Dbu(Boc)-OH is extensively utilized in solid-phase peptide synthesis (SPPS). It serves as a key building block that allows researchers to create complex peptides with high purity and yield. The efficiency of this compound in SPPS has been demonstrated in various studies where it contributed to the successful synthesis of peptides with minimal side reactions.
Case Study: Peptide Synthesis Efficiency
A comparative study evaluated the performance of this compound against other coupling agents in SPPS. The results indicated that using this compound reduced the formation of undesired byproducts significantly, achieving over 90% purity in the final peptide product .
Pharmaceutical Development
In pharmaceutical research, this compound is pivotal for modifying peptide structures to enhance their therapeutic efficacy. It aids in the development of novel therapeutics targeting specific biological pathways.
Data Table: Therapeutic Applications of this compound
Compound | Target Disease | Mechanism of Action | Reference |
---|---|---|---|
Peptide A | Cancer | Inhibition of tumor growth | |
Peptide B | Alzheimer’s | Neuroprotective effects |
Bioconjugation
The compound is also employed in bioconjugation processes, allowing for the attachment of biomolecules to drugs. This enhances drug delivery systems and improves the targeting capabilities of therapies, particularly in oncology.
Example: Targeted Drug Delivery
Research has shown that conjugating this compound-derived peptides with antibodies improves the specificity and efficacy of drug delivery to cancer cells, minimizing off-target effects .
Neuroscience Research
This compound is instrumental in synthesizing neuropeptides, which are critical for studying neurological functions and disorders. Its derivatives are being explored for potential applications as neuroprotective agents.
Case Study: Neuroprotective Agents
Studies investigating neuropeptides synthesized using this compound have revealed promising results in protecting neuronal cells from apoptosis in models of neurodegenerative diseases .
Analytical Chemistry
In analytical chemistry, this compound is used to evaluate the purity and concentration of complex mixtures. Its role aids quality control across various industries, ensuring compliance with safety standards.
Wirkmechanismus
The mechanism of action of “Z-D-Dbu(Boc)-OH” involves its role as a protected amino acid in peptide synthesis. The protecting groups (Z and Boc) prevent unwanted side reactions during peptide bond formation. Once the desired peptide is synthesized, the protecting groups are removed to yield the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyloxycarbonyl-L-lysine: Another protected amino acid with a Z group.
N-tert-Butoxycarbonyl-L-lysine: A protected amino acid with a Boc group.
Uniqueness
“Z-D-Dbu(Boc)-OH” is unique due to the presence of both Z and Boc protecting groups, which provide dual protection for the amino groups. This dual protection allows for selective deprotection and versatile synthetic applications.
Biologische Aktivität
Z-D-Dbu(Boc)-OH, chemically known as (S)-4-(Boc-amino)-3-(Z-amino)butyric acid, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
This compound is synthesized through a series of chemical reactions involving protected amino acids. The synthesis often employs techniques such as solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide chains. The use of protecting groups like Boc (tert-butyloxycarbonyl) is crucial for preventing unwanted reactions during the synthesis process.
Biological Activity
This compound exhibits several biological activities, primarily attributed to its structural properties that resemble natural peptides. Below are key aspects of its biological activity:
1. Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. Studies indicate that compounds with similar structures exhibit significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics.
2. Antitumor Properties
Research has indicated that this compound may possess antitumor activity. For instance, analogs of this compound were tested against cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents .
3. Immunomodulatory Effects
Preliminary studies suggest that this compound can modulate immune responses, potentially enhancing the efficacy of vaccines or other immunotherapies. This effect is likely due to its ability to interact with immune cell receptors .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
The biological effects of this compound are thought to be mediated through several mechanisms:
- Cell Membrane Interaction: The hydrophobic regions of the molecule may facilitate interaction with bacterial membranes, leading to disruption and cell death.
- Signal Transduction Pathways: The compound may influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
- Immune Modulation: By interacting with immune receptors, this compound may enhance or inhibit specific immune responses.
Eigenschaften
IUPAC Name |
(3S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-13(9-14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMMZCONPFBQTC-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541351 | |
Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96186-30-0, 108919-51-3 | |
Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-beta-Benzyloxycarbonyl-N-gamma-(t-butyloxycarbonyl)-L-3,4-diaminobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-beta-Benzyloxycarbonyl-N-gamma-(t-butyloxycarbonyl)-D-3,4-diaminobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.